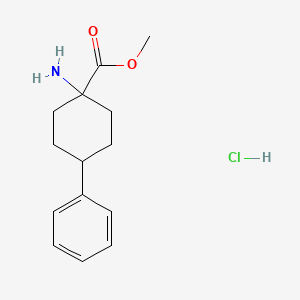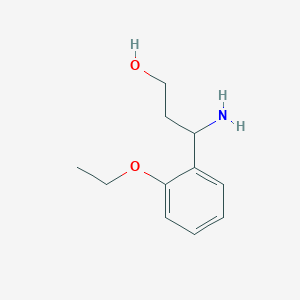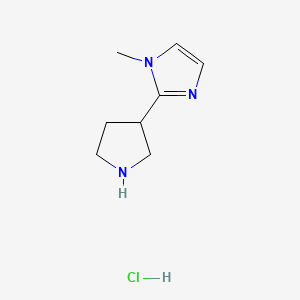![molecular formula C9H13Cl2N3O B13477323 2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B13477323.png)
2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride is a compound that belongs to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrole ring fused to a pyridine ring. This specific compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the pyrrolo[2,3-b]pyridine core.
Functionalization: The core structure is then functionalized to introduce the amino and hydroxyl groups.
Final Product: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used. Reaction conditions include specific temperatures, solvents, and catalysts.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and affecting downstream signaling pathways. This can lead to changes in cellular processes such as proliferation, migration, and apoptosis.
Comparaison Avec Des Composés Similaires
2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride can be compared with other pyrrolopyridine derivatives:
Similar Compounds: Compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives and pyrrolopyrazine derivatives share structural similarities.
Uniqueness: The presence of the amino and hydroxyl groups in this compound provides unique chemical properties and potential biological activities that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C9H13Cl2N3O |
|---|---|
Poids moléculaire |
250.12 g/mol |
Nom IUPAC |
2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C9H11N3O.2ClH/c10-8(5-13)7-4-12-9-6(7)2-1-3-11-9;;/h1-4,8,13H,5,10H2,(H,11,12);2*1H |
Clé InChI |
PMHQPLZGPPROIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NC=C2C(CO)N)N=C1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13477254.png)

![lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13477270.png)
![Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate](/img/structure/B13477278.png)
![N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B13477281.png)
![Dimethyl[(thian-3-yl)methyl]amine](/img/structure/B13477282.png)






